molecular formula C9H8FN3 B1363600 3-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 72411-52-0

3-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1363600
CAS No.: 72411-52-0
M. Wt: 177.18 g/mol
InChI Key: QYEHDCXFXONDPV-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1H-pyrazol-5-amine is a fluorinated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazolone intermediate. This intermediate is then subjected to cyclization and subsequent amination to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-fluorophenyl)-1H-pyrazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased potency and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom in the para position of the phenyl ring enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

3-(4-Fluorophenyl)-1H-pyrazol-5-amine is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, supported by relevant data and findings from recent studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves a condensation reaction between hydrazine derivatives and appropriate carbonyl compounds. For instance, the reaction of 3-(4-fluorophenyl)-3-oxopropanenitrile with hydrazine hydrate yields the desired pyrazole compound . The structural characteristics of this compound include a pyrazole ring substituted at the 3-position with a 4-fluorophenyl group, which is crucial for its biological activity.

2. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Studies have shown that the presence of the fluorine atom enhances the compound's potency against various biological targets. For example, modifications at the 5-position of the pyrazole ring have been investigated to improve anti-inflammatory and anticancer activities .

3.1 Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. In vitro studies demonstrated that this compound can inhibit cell growth and induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth.

3.2 Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. It was found to reduce LPS-induced inflammation in microglial cells and exhibited neuroprotective effects in models of oxidative stress . The ability to modulate inflammatory responses makes it a potential candidate for treating neurodegenerative diseases.

3.3 Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has been evaluated for antimicrobial activity. Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

4. Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Model IC50 Value Notes
AnticancerMCF-7~2.3 μMInduces apoptosis; affects cell cycle regulation
Anti-inflammatoryBV-2 (microglial cells)Not specifiedReduces inflammation markers
AntimicrobialVarious bacterial strainsVariesEffective against drug-resistant strains

5. Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A study focused on breast cancer treatments showed that combining this compound with doxorubicin enhanced cytotoxicity compared to doxorubicin alone, suggesting a synergistic effect .
  • Another investigation into neuroprotective applications revealed that this compound could significantly reduce oxidative stress-induced neuronal death in vitro, positioning it as a candidate for further development in neurodegenerative disease therapies .

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEHDCXFXONDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374657
Record name 3-(4-fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72411-52-0
Record name 5-(4-Fluorophenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72411-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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